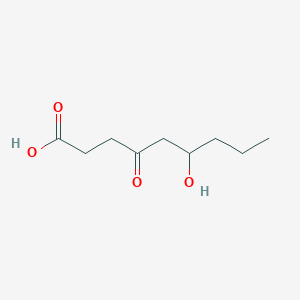
6-Hydroxy-4-oxononanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-4-oxononanoic acid is an organic compound that belongs to the class of medium-chain keto acids and derivatives. It is characterized by a nine-carbon chain with a hydroxyl group at the sixth position and a keto group at the fourth position. This compound is relatively hydrophobic and practically insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Hydroxy-4-oxononanoic acid can be synthesized through the ozonolysis of fatty acid monolayers at the air-water interface. This process involves the reaction of ozone with unsaturated fatty acids, leading to the formation of various oxidation products, including this compound . The reaction conditions typically involve low temperatures and controlled ozone exposure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the ozonolysis process used in laboratory settings can be scaled up for industrial applications, with appropriate modifications to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4-oxononanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other keto acids and derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming diols.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acid chlorides and alcohols are typical reagents for esterification and etherification reactions.
Major Products Formed
Oxidation: Formation of higher keto acids.
Reduction: Formation of diols.
Substitution: Formation of esters and ethers.
Scientific Research Applications
6-Hydroxy-4-oxononanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying oxidation reactions.
Biology: Investigated for its role in lipid peroxidation and its effects on biological membranes.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4-oxononanoic acid involves its participation in oxidation and reduction reactions. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can further react with other biomolecules. The molecular targets and pathways involved include lipid peroxidation pathways and oxidative stress responses .
Comparison with Similar Compounds
Similar Compounds
9-Oxononanoic acid: Another medium-chain keto acid with similar structural features.
Azelaic acid: A dicarboxylic acid with similar chain length but different functional groups.
Uniqueness
6-Hydroxy-4-oxononanoic acid is unique due to its specific functional groups (hydroxyl and keto) and its role in lipid peroxidation. Its distinct reactivity and applications in various fields make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
128317-03-3 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
6-hydroxy-4-oxononanoic acid |
InChI |
InChI=1S/C9H16O4/c1-2-3-7(10)6-8(11)4-5-9(12)13/h7,10H,2-6H2,1H3,(H,12,13) |
InChI Key |
MICRRSRTOYVLMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=O)CCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















